An In-depth Technical Guide to MMV676584: A Promising Anti-Tuberculosis Candidate
An In-depth Technical Guide to MMV676584: A Promising Anti-Tuberculosis Candidate
For Researchers, Scientists, and Drug Development Professionals
Abstract
MMV676584 is a novel small molecule with demonstrated activity against Mycobacterium tuberculosis, the causative agent of tuberculosis. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, and known biological activities. Identified from the Medicines for Malaria Venture (MMV) Pathogen Box, a collection of diverse, drug-like molecules, MMV676584 has emerged as a compound of interest for its potential as an anti-tuberculosis agent. This document details its putative mechanism of action as an inhibitor of the transcriptional repressor EthR, a key regulator in the bioactivation of the second-line anti-tuberculosis drug ethionamide. This guide is intended to serve as a foundational resource for researchers and drug development professionals investigating new therapeutic strategies against tuberculosis.
Chemical Structure and Properties
MMV676584, also known by its chemical name 3-Chloro-N-(4,5-dihydrothiazol-2-yl)-6-fluorobenzo[b]thiophene-2-carboxamide, is a synthetic compound belonging to the benzothiophene carboxamide class.[1] Its chemical and physical properties are summarized in the table below.
| Property | Value | Reference |
| IUPAC Name | 3-Chloro-N-(4,5-dihydrothiazol-2-yl)-6-fluorobenzo[b]thiophene-2-carboxamide | [1] |
| CAS Number | 750621-19-3 | [1][2] |
| Molecular Formula | C₁₂H₈ClFN₂OS₂ | [1] |
| Molecular Weight | 314.79 g/mol | [1] |
| SMILES | Fc1ccc2c(Cl)c(sc2c1)C(=O)NC3=NCCS3 | [3] |
Biological Activity and Mechanism of Action
MMV676584 was identified as having anti-tuberculosis activity through screening of the MMV Pathogen Box.[2][4][5][6] While initially curated for activity against various pathogens, its most notable effect is against Mycobacterium tuberculosis.
Inhibition of EthR and Potentiation of Ethionamide
The primary proposed mechanism of action for MMV676584 is the inhibition of the transcriptional repressor EthR.[7] EthR controls the expression of the monooxygenase EthA, which is essential for the activation of the prodrug ethionamide.[8][9] Ethionamide is a crucial second-line drug for treating multidrug-resistant tuberculosis (MDR-TB).[9] By inhibiting EthR, MMV676584 is expected to upregulate the expression of EthA, leading to enhanced activation of ethionamide and thereby boosting its anti-mycobacterial effect. This strategy of using EthR inhibitors as "booster" drugs could potentially overcome resistance to ethionamide and improve its therapeutic index.[1]
Experimental Protocols
Detailed experimental protocols for the initial screening of the Pathogen Box are maintained by the Medicines for Malaria Venture. The general workflow for identifying active compounds like MMV676584 typically involves the following steps.
In Vitro Screening of the MMV Pathogen Box
The MMV Pathogen Box consists of 400 compounds supplied in 96-well plates as 10 mM DMSO solutions.[6]
Objective: To identify compounds with inhibitory activity against a specific pathogen.
Materials:
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MMV Pathogen Box compounds
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96-well microtiter plates
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Pathogen culture medium
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Pathogen strain of interest (e.g., Mycobacterium tuberculosis H37Rv)
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Resazurin or other viability indicators
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Plate reader
Protocol:
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Compound Preparation: Thaw the Pathogen Box plates. Perform an intermediate dilution of the master plates (e.g., to 1 mM in DMSO) to create working plates. This minimizes freeze-thaw cycles of the master stock.
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Assay Plate Preparation: Dispense the pathogen culture into 96-well plates at a predetermined cell density.
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Compound Addition: Transfer a small volume of the diluted compounds from the working plates to the assay plates to achieve the desired final screening concentration (e.g., 10 µM). Include appropriate controls (e.g., DMSO only for negative control, known active drug for positive control).
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Incubation: Incubate the assay plates under conditions suitable for pathogen growth for a specified period.
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Viability Assessment: Add a viability indicator dye (e.g., resazurin) to each well. Incubate for a period sufficient to allow for color change in the presence of viable cells.
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Data Acquisition: Measure the signal (e.g., fluorescence or absorbance) using a plate reader.
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Data Analysis: Calculate the percentage of growth inhibition for each compound compared to the negative control. Compounds exceeding a certain inhibition threshold are identified as "hits".
References
- 1. Fragment-Sized EthR Inhibitors Exhibit Exceptionally Strong Ethionamide Boosting Effect in Whole-Cell Mycobacterium tuberculosis Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pathogen Box supporting information | Medicines for Malaria Venture [mmv.org]
- 3. Fragment-Based Optimized EthR Inhibitors with in Vivo Ethionamide Boosting Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Stepwise in vitro screening of MMV pathogen box compounds against Plasmodium falciparum to identify potent antimalarial candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Screening the Medicines for Malaria Venture Pathogen Box across Multiple Pathogens Reclassifies Starting Points for Open-Source Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. About the Pathogen Box | Medicines for Malaria Venture [mmv.org]
- 7. Analogues of ethionamide, a drug used for multidrug-resistant tuberculosis, exhibit potent inhibition of tyrosinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Ethionamide Pharmacokinetics/Pharmacodynamics-derived Dose, the Role of MICs in Clinical Outcome, and the Resistance Arrow of Time in Multidrug-resistant Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Ethionamide - Wikipedia [en.wikipedia.org]
